![molecular formula C32H36N4O7 B2575134 4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide CAS No. 899920-63-9](/img/no-structure.png)
4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group (a type of heterocyclic compound), an amide group, and several methoxy groups. Methoxy groups are often used in drug design to increase the lipophilicity and thus the cell membrane permeability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D structure of the compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple methoxy groups could increase its lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis of Quinazoline Derivatives for Antimicrobial Use : Research on quinazoline derivatives has explored their potential as antimicrobial agents. For instance, studies have synthesized new quinazolines with modifications aimed at enhancing antimicrobial activity against a range of bacteria and fungi, demonstrating the versatility of quinazoline structures in drug development for infection control (Desai, Shihora, & Moradia, 2007); (Bektaş et al., 2007).
Antitumor Activities
- Quinazoline Antifolates as Thymidylate Synthase Inhibitors : Some quinazoline derivatives have been studied for their inhibitory effects on thymidylate synthase, an enzyme crucial for DNA synthesis in cells. These compounds, particularly those with methoxy substituents, have shown potential as tight-binding inhibitors, indicating their promise as antitumor agents. Enhanced solubility and potency in cellular models suggest their viability for in vivo studies as cancer therapeutics (Marsham et al., 1989).
Chemical Synthesis and Characterization
- Novel Quinazolinone Derivatives : The creation and antimicrobial evaluation of novel quinazolinone compounds highlight the ongoing exploration of quinazoline structures for varied medicinal applications. These studies not only focus on antimicrobial efficacy but also on understanding the chemical properties that contribute to biological activity, paving the way for the design of more effective drugs (Habib, Hassan, & El‐Mekabaty, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
899920-63-9 |
|---|---|
Fórmula molecular |
C32H36N4O7 |
Peso molecular |
588.661 |
Nombre IUPAC |
4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C32H36N4O7/c1-41-18-6-16-34-30(38)24-12-9-23(10-13-24)20-36-31(39)25-7-4-5-8-26(25)35(32(36)40)21-29(37)33-17-15-22-11-14-27(42-2)28(19-22)43-3/h4-5,7-14,19H,6,15-18,20-21H2,1-3H3,(H,33,37)(H,34,38) |
Clave InChI |
JARFRINIEDODQO-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



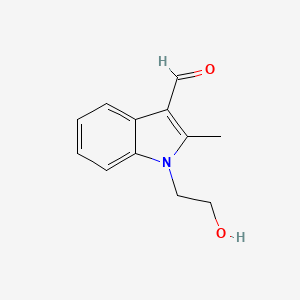

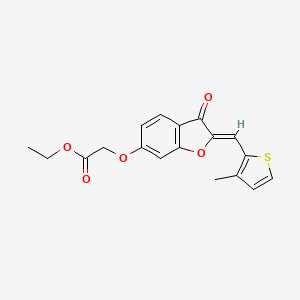
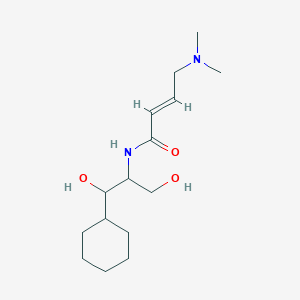
![(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2575059.png)
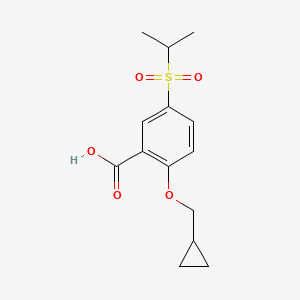
![(2-chlorophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2575061.png)
![6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2575063.png)

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575065.png)
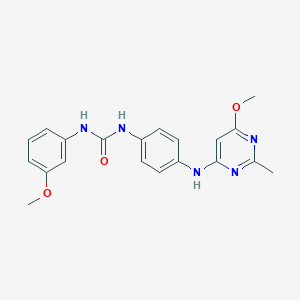

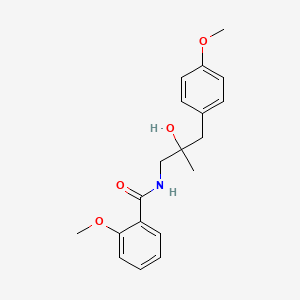
![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)